![molecular formula C14H20N2O5 B2954333 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 2155855-98-2](/img/structure/B2954333.png)
6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is an intriguing synthetic compound known for its unique structural features and multifaceted applications in various fields. It encompasses a pyrrolo[2,1-c][1,4]oxazine core with notable substituents, making it significant in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis generally begins with the formation of the pyrrolo[2,1-c][1,4]oxazine core, which involves cyclization reactions starting from suitable precursors.
Protecting groups like tert-butoxycarbonyl (Boc) are introduced to ensure selectivity and stability of intermediates.
Typical reaction conditions include specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Scaling up involves optimizing the synthetic route to ensure cost-effectiveness and environmental compliance.
Industrial production may employ continuous flow reactions and green chemistry principles to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation under suitable conditions, leading to derivatives with potential enhanced biological activity.
Reduction: : Reduction reactions can modify the functional groups, further diversifying its chemical landscape.
Common Reagents and Conditions
Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used.
Conditions involve controlled pH, temperature, and specific solvents to guide the reactions to the desired products.
Major Products
The major products depend on the type of reaction and reagents used, ranging from oxidized forms to substituted derivatives with enhanced properties.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Used as a building block for the synthesis of more complex molecules.
Investigated for its potential to form novel polymers and materials with unique properties.
In Biology and Medicine
Explored for its biological activities, including potential anticancer, antiviral, and antibacterial effects.
Utilized in drug design due to its ability to interact with various biological targets.
In Industry
Wirkmechanismus
The compound exerts its effects through interaction with molecular targets, such as enzymes and receptors. Its structural features allow it to engage in multiple pathways, influencing biochemical processes and potentially leading to therapeutic effects. The exact mechanisms depend on the biological context and specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds with similar pyrrolo[2,1-c][1,4]oxazine cores or functional groups.
Analogous molecules used in medicinal chemistry and material science.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) group and its specific arrangement offers distinct stability and reactivity.
Compared to similar compounds, it may offer superior performance in certain applications due to its unique chemical properties.
Conclusion
6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its synthesis, reactions, and mechanisms provide a rich area for ongoing scientific exploration. Whether in chemistry, biology, or industry, it stands out for its structural complexity and functional potential.
Eigenschaften
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-7-9-6-10(12(17)18)11-8-20-5-4-16(9)11/h6H,4-5,7-8H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPBQJKWACYILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2N1CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
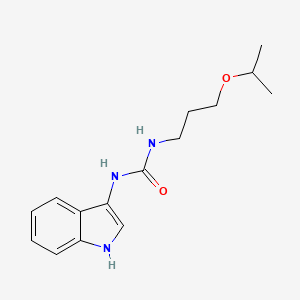
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2954253.png)
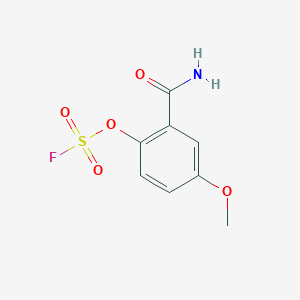
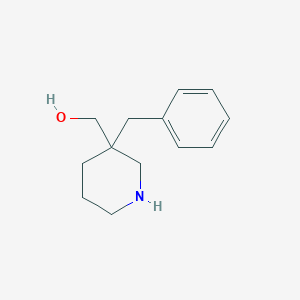
![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)
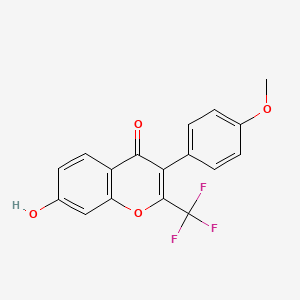
![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)
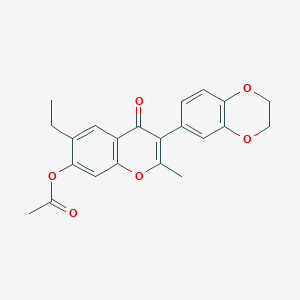
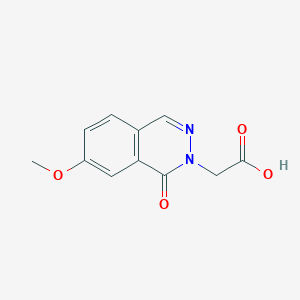
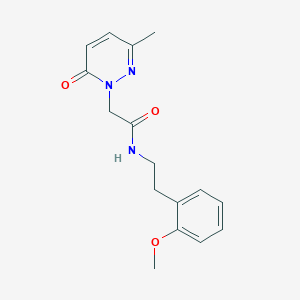
![N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2954267.png)
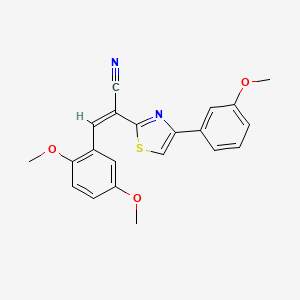
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/new.no-structure.jpg)
